Diosmin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Diosmin in Chronic Venous Disorders (CVD)

- Venous Tone and Capillary Integrity: Studies suggest Diosmin strengthens vein walls (increased venous tone) and reduces capillary leakage []. This improves blood flow and reduces swelling (edema) associated with CVD [].

- Anti-inflammatory Effects: Research indicates Diosmin possesses anti-inflammatory properties, potentially reducing inflammation in the veins which contributes to CVD symptoms [].

Evidence for efficacy in CVD treatment comes from clinical trials:

- A review analyzing multiple studies concluded Diosmin, often combined with hesperidin (another flavonoid), is effective in managing symptoms like leg pain, swelling, and heaviness associated with chronic venous insufficiency (CVI), a stage of CVD [].

Diosmin for Other Conditions

While research on Diosmin for CVD is substantial, there's ongoing investigation into its potential applications for other conditions:

- Pain Management: A study explored the use of Diosmin for radicular pain (pain radiating along a nerve pathway). Results suggest Diosmin may be as effective as a standard pain medication for this condition [].

- Diabetes: Early research suggests Diosmin might have anti-diabetic properties, but more studies are needed to confirm this [].

It's important to note:

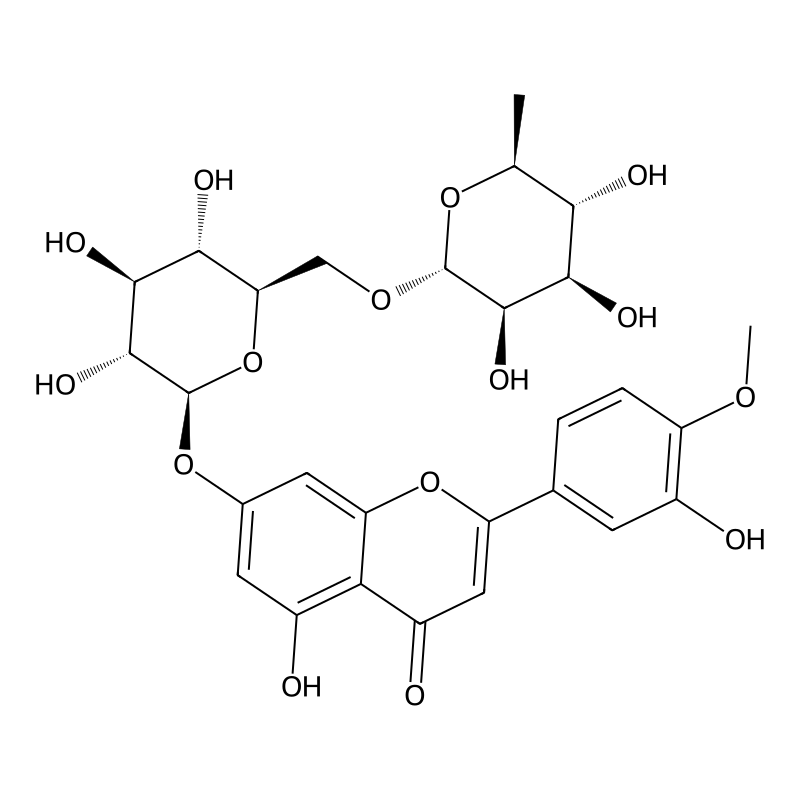

Diosmin is a flavonoid glycoside derived primarily from citrus fruits, particularly the peels of oranges and lemons. Its chemical structure is characterized by the formula , making it a complex phenolic compound known as diosmetin 7-O-rutinoside. Diosmin is recognized for its potential therapeutic effects, particularly in treating chronic venous insufficiency and hemorrhoids, by enhancing venous tone and reducing inflammation .

- Reduced inflammation: Diosmin might decrease inflammation in the veins, improving blood flow and reducing symptoms like swelling and pain [].

- Improved vein tone: Diosmin may enhance the tone and elasticity of vein walls, leading to better blood flow regulation.

- Free radical scavenging: The antioxidant properties of diosmin might contribute to overall vascular health by protecting against oxidative damage [].

Diosmin exhibits a range of biological activities:

- Antioxidant Properties: It helps modulate oxidative stress by reducing the activity of various enzymes and biomarkers associated with oxidative imbalance .

- Anti-inflammatory Effects: Diosmin has been shown to alleviate inflammation in various disease models .

- Anticancer Activity: Studies indicate that diosmin can induce apoptosis in several cancer cell lines, including breast and prostate cancer cells .

- Antidiabetic Effects: Diosmin has demonstrated therapeutic potential in managing diabetes and its complications by improving metabolic parameters .

Diosmin can be synthesized through several methods:

- Extraction from Citrus Peels: The most common method involves extracting diosmin from citrus fruit peels using solvents like ethanol or methanol.

- Chemical Synthesis: Diosmin can also be synthesized chemically through glycosylation reactions involving diosmetin and rhamnose or glucose derivatives.

- Microbial Fermentation: Some studies have explored the use of specific microorganisms to produce diosmin through biotransformation processes.

Diosmin is primarily used in:

- Pharmaceuticals: It is commonly included in formulations for treating chronic venous insufficiency, hemorrhoids, and other venous disorders.

- Dietary Supplements: Diosmin is marketed as a dietary supplement for improving vascular health and reducing leg swelling.

- Cosmetics: Due to its antioxidant properties, diosmin is sometimes incorporated into cosmetic products aimed at improving skin health.

Diosmin has been studied for its interactions with various medications:

- Cytochrome P450 Substrates: Diosmin may inhibit the metabolism of drugs processed by liver enzymes, potentially increasing their effects and side effects. This includes medications like chlorzoxazone and diclofenac .

- P-Glycoprotein Substrates: Diosmin can affect the absorption of certain drugs by altering the activity of cellular pumps responsible for drug transport .

These interactions necessitate caution when co-administering diosmin with other medications.

Several compounds share structural or functional similarities with diosmin. Here are notable examples:

| Compound | Structure Type | Unique Characteristics |

|---|---|---|

| Hesperidin | Flavonoid Glycoside | Found in citrus fruits; known for its anti-inflammatory properties. |

| Rutin | Flavonoid Glycoside | Exhibits antioxidant activity; widely studied for cardiovascular benefits. |

| Quercetin | Flavonoid | Known for its anti-cancer properties; more potent than diosmin in some contexts. |

| Diosmetin | Flavonoid | Aglycone form of diosmin; exhibits similar biological activities but without glycosylation. |

Diosmin's unique combination of glycosylation and specific pharmacological effects distinguishes it from these similar compounds. Its efficacy in treating venous disorders specifically sets it apart within the flavonoid class.

Natural Biosynthetic Pathways in Plant Systems

The natural biosynthesis of diosmin occurs through a sophisticated enzymatic cascade that begins with the phenylpropanoid pathway and culminates in the flavonoid biosynthetic network. This complex biochemical process involves multiple enzymatic steps, each catalyzed by specific enzymes that have been extensively characterized through molecular and biochemical studies [1] [2].

The biosynthetic pathway initiates with phenylalanine ammonia lyase (PAL), which catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, representing the first committed step in phenylpropanoid metabolism [4] [5]. This enzyme, characterized by its molecular mass range of 270-330 kilodaltons, serves as a regulatory checkpoint that responds to various environmental stimuli including pathogenic attack, tissue wounding, light exposure, and temperature fluctuations [5] [6]. The enzymatic mechanism involves a 4-methylideneimidazole-5-one cofactor that facilitates the elimination reaction through a spontaneous process rather than oxidative deamination [7] [6].

Following the initial deamination step, cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group at the 4-position of cinnamic acid, producing 4-coumaric acid. Subsequently, 4-coumarate ligase (4CL) activates this intermediate by forming 4-coumaroyl-coenzyme A, which serves as the activated precursor for flavonoid biosynthesis [1]. The flavonoid pathway proper begins with chalcone synthase (CHS), which condenses one molecule of 4-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to generate naringenin chalcone [1].

Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to form naringenin, establishing the characteristic flavonoid backbone structure. The subsequent transformation involves flavone synthase (FNS), which introduces a C2-C3 double bond, and flavonoid 3'-hydroxylase (F3'H), which hydroxylates the B-ring at the 3'-position to produce luteolin [1] [2].

The conversion of luteolin to diosmetin represents a critical methylation step catalyzed by flavonoid 4'-O-methyltransferase (F4'OMT). Research has identified several candidate enzymes for this reaction, including PaF4'OMT from Plagiochasma appendiculatum, MpOMT4 from Mentha piperita, and SOMT2 from Glycine max, with PaF4'OMT demonstrating the highest catalytic efficiency for luteolin 4'-O-methylation [1].

The final glycosylation steps involve two sequential enzymatic reactions. Initially, flavonoid 7-O-glucosyltransferase (F7GT) catalyzes the O-glucosylation of diosmetin at the 7-position to form diosmetin 7-O-glucoside. The enzyme CsUGT76F1 from Citrus sinensis has been characterized as highly active toward this substrate, exhibiting broad specificity for various flavonoid aglycones [1]. The ultimate step in diosmin biosynthesis involves 1,6-rhamnosyltransferase (1,6RhaT), which catalyzes the rhamnosylation of the glucose moiety to form the complete rutinoside structure. Cs1,6RhaT from Citrus sinensis has been identified as the optimal enzyme for this transformation, demonstrating high substrate specificity and catalytic efficiency [1].

| Enzyme | Gene Symbol | Source Organism | Function | Product Yield |

|---|---|---|---|---|

| Phenylalanine ammonia lyase | AtPAL | Arabidopsis thaliana | Catalyzes conversion of L-phenylalanine to trans-cinnamic acid | Not specified |

| Cinnamate 4-hydroxylase | AtC4H | Arabidopsis thaliana | Hydroxylates cinnamic acid to 4-coumaric acid | Not specified |

| 4-Coumarate ligase | Sh4CL | Sorghum halepense | Converts 4-coumaric acid to 4-coumaroyl-CoA | Not specified |

| Chalcone synthase | OsCHS | Oryza sativa | Condenses 4-coumaroyl-CoA with malonyl-CoA | Not specified |

| Chalcone isomerase | BrCHI | Brassica rapa | Isomerizes naringenin chalcone to naringenin | Not specified |

| Flavone synthase | OsFNS | Oryza sativa | Introduces C2-C3 double bond in flavanones | Not specified |

| Flavonoid 3'-hydroxylase | OsF3'H | Oryza sativa | Hydroxylates B-ring at 3' position | Not specified |

| Flavonoid 4'-O-methyltransferase | PaF4'OMT | Plagiochasma appendiculatum | Methylates luteolin at 4' position | 48.7 nmol/g FW |

| Flavonoid 7-O-glucosyltransferase | CsUGT76F1 | Citrus sinensis | Glucosylates diosmetin at 7-position | 33-50.1 nmol/g FW |

| 1,6-Rhamnosyltransferase | Cs1,6RhaT | Citrus sinensis | Rhamnosylates diosmetin 7-O-glucoside | 37.7-61.9 nmol/g FW |

Semi-Synthetic Derivatization from Hesperidin

Semi-synthetic production of diosmin from hesperidin represents the predominant commercial manufacturing approach, utilizing the abundant availability of hesperidin in citrus fruits as the starting material. Hesperidin, present in concentrations ranging from 400 to 23,000 micrograms per gram dry weight in citrus peels, provides an economically viable substrate for diosmin production through oxidative transformation [1] [8].

The conventional semi-synthetic method involves the oxidation of hesperidin using iodine in pyridine solvent at elevated temperatures. This process typically requires reaction temperatures of 90 degrees Celsius and reaction times of 12 hours, yielding approximately 75 percent conversion efficiency [9]. However, this traditional approach presents significant environmental concerns due to the toxicity of pyridine and the generation of hazardous byproducts requiring extensive purification procedures [9].

Recent advances in green chemistry have led to the development of ionic liquid-based oxidation systems that offer superior environmental profiles and enhanced reaction efficiency. The utilization of butyl-pyridinium bromide ([BPY]Br) and butyl-pyridinium tetrafluoroborate ([BPY]BF4) as reaction media has demonstrated remarkable improvements in both yield and reaction conditions [9]. These ionic liquid systems enable diosmin production with yields reaching 85 percent while operating at reduced temperatures of 68-70 degrees Celsius and shortened reaction times of 6-8 hours [9].

The ionic liquid-mediated oxidation process follows a halogenation-dehydrohalogenation mechanism wherein molecular iodine initially adds to the 3-position of hesperidin, followed by hydrogen iodide elimination to form the characteristic double bond present in diosmin [10]. The recyclability of ionic liquids presents a significant advantage, with multiple reaction cycles possible while maintaining high conversion efficiency, provided that water contamination is minimized during the recovery process [9].

Alternative semi-synthetic approaches have explored the use of acylated hesperidin intermediates to minimize environmental impact. This methodology involves the protection of hydroxyl groups through acylation, followed by oxidation with iodine or bromine in C2-C4 carboxylic acid media, and subsequent deacylation to yield diosmin [10]. This process eliminates the requirement for organic solvents while maintaining high product purity and low halogen content.

| Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Iodine oxidation in pyridine | 90 | 12 | 75 | High (toxic organic solvent) |

| Ionic liquids ([BPY]Br) | 68 | 6 | 85 | Lower (recyclable) |

| Ionic liquids ([BPY]BF4) | 70 | 8 | 85 | Lower (recyclable) |

| Ionic liquids ([BMIM]Br) | 70 | 8 | 79 | Lower (recyclable) |

| Acylated hesperidin oxidation | Variable | Variable | Variable | Reduced (avoids organic solvents) |

Metabolic Engineering Strategies for Heterologous Production

Metabolic engineering approaches for diosmin production represent cutting-edge biotechnological strategies that aim to reconstruct the complete biosynthetic pathway in heterologous host systems. These methodologies offer the potential for sustainable, scalable production independent of agricultural sources while minimizing environmental impact through elimination of toxic chemical processes [1] [2].

The successful reconstitution of the diosmin biosynthetic pathway in Nicotiana benthamiana has been achieved through the coordinated expression of ten genes encoding the complete enzymatic cascade from phenylalanine to diosmin [1]. This achievement represents the first reported de novo production of diosmin in a heterologous plant system without substrate feeding, demonstrating yields of 37.7 micrograms per gram fresh weight [1].

The metabolic engineering strategy employed a modular approach wherein the ten required genes were organized into three expression modules: Module 1 containing PAL, C4H, and 4CL; Module 2 containing CHS, CHI, FNS, and F3'H; and Module 3 containing F4'OMT, F7GT, and 1,6RhaT [1]. This modular organization facilitated optimal gene expression ratios and metabolic flux distribution, resulting in efficient conversion of endogenous phenylalanine to the target product [1].

Comparative analysis of enzyme performance in different heterologous systems has revealed significant variations in catalytic efficiency and substrate specificity. Escherichia coli expression systems have been successfully employed for individual enzyme characterization and substrate feeding assays, particularly for methyltransferase and rhamnosyltransferase activities [1]. However, the complexity of flavonoid biosynthesis, involving multiple cytochrome P450 enzymes and specific cellular compartmentalization requirements, favors plant-based expression systems for complete pathway reconstruction [1].

Saccharomyces cerevisiae has emerged as an alternative host for flavonoid metabolic engineering, offering advantages in terms of genetic tractability and fermentation scalability. Recent studies have demonstrated gram-scale production of related compounds such as diosgenin through comprehensive metabolic pathway optimization, including gene expression fine-tuning and competing pathway elimination [11]. These approaches provide blueprints for potential diosmin production in yeast systems through similar metabolic engineering strategies.

The optimization of heterologous production systems requires careful consideration of enzyme expression levels, substrate availability, and metabolic flux distribution. Transcriptome analysis has revealed that diosmin biosynthesis is influenced by multiple regulatory factors, including tissue-specific expression patterns and environmental responses [12] [13]. Integration of these regulatory insights into metabolic engineering designs can enhance production efficiency and product consistency.

| Host System | Target Product | Production Yield | Expression System | Advantages | Limitations |

|---|---|---|---|---|---|

| Nicotiana benthamiana | Diosmin | 37.7 μg/g fresh weight | Transient agro-infiltration | Complete pathway reconstruction | Temporary expression |

| Escherichia coli | Diosmetin | Not quantified | Recombinant protein expression | High enzyme activity | Single enzyme step |

| Saccharomyces cerevisiae | Flavonoid precursors | Not specified | Metabolic pathway engineering | Established host system | Complex pathway engineering |

| Chrysanthemum indicum | Diosmin (in vitro) | Variable | In vitro enzyme cascade | Controlled reaction conditions | Requires substrate feeding |

Optimization of Extraction and Purification Protocols

The extraction and purification of diosmin from natural sources requires sophisticated methodologies that maximize recovery efficiency while maintaining product quality and purity. Traditional extraction approaches have evolved from simple solvent extraction to advanced techniques incorporating ultrasonic assistance, enzyme treatment, and optimized purification protocols [14] [15] [16].

Ultrasonic-assisted extraction has emerged as a highly effective method for diosmin recovery from citrus peels, offering superior extraction efficiency compared to conventional techniques. Optimal extraction parameters have been established through systematic optimization studies, with ultrasonic frequency of 60 kilohertz, extraction temperature of 40 degrees Celsius, and extraction time of 30 minutes for dry material providing maximum yields [15]. The citrus peel to water ratio of 1:10 (grams per milliliter) has been identified as optimal for solvent penetration and flavonoid solubilization [15].

Solvent selection plays a critical role in extraction efficiency, with methanol-dimethyl sulfoxide mixtures (1:1 ratio) demonstrating superior performance for flavonoid recovery compared to individual solvents [14]. This solvent system enhances the solubility of both hydrophilic and lipophilic flavonoid compounds, resulting in comprehensive extraction of the target metabolites [14]. pH adjustment using calcium hydroxide to achieve pH 7 facilitates optimal precipitation and purification of the extracted compounds [15].

Enzyme-assisted extraction represents an innovative approach that enhances cell wall degradation and improves flavonoid accessibility. Optimization studies have demonstrated that enzyme-assisted extraction can achieve twofold higher phenolic yields compared to ultrasonic methods when operated under optimal conditions of 0.84 percent enzyme concentration, 30.94 milliliters per gram solvent-solid ratio, and 4.87 hours extraction time [16]. This approach offers significant industrial implications for the valorization of citrus processing waste.

Advanced purification methodologies employ macroporous resin chromatography as a primary cleanup procedure, achieving remarkable purification efficiency. Studies using D101 macroporous resin have demonstrated 11.83-fold purity increases from 4.92 percent in crude extracts to 58.22 percent in refined samples, with recovery rates of 68.97 percent [17]. Sequential purification using high-speed counter-current chromatography can further enhance purity to 97.47 percent with additional recovery of 65.85 percent [17].

The optimization of extraction protocols must consider the impact of raw material characteristics on extraction efficiency. Research has shown that moisture content significantly affects extraction yields, with dry material consistently providing higher flavonoid recovery compared to fresh material [15]. The extraction time requirements also vary with material moisture content, with wet materials requiring extended extraction periods to achieve comparable yields [15].

Response surface methodology and artificial neural network approaches have been employed to optimize extraction parameters systematically. These advanced optimization techniques enable the identification of optimal operating conditions that maximize extraction efficiency while minimizing processing costs and environmental impact [18]. The hybrid response surface methodology-artificial neural network-genetic algorithm approach has demonstrated superior predictive accuracy compared to conventional optimization methods [18].

| Parameter | Optimal Value | Effect on Yield | Alternative Methods |

|---|---|---|---|

| Ultrasound frequency | 60 kHz | Enhanced extraction efficiency | 350-352 W ultrasonic power |

| Extraction temperature | 40°C | Improved flavonoid recovery | 68-70°C for ionic liquid methods |

| Extraction time | 30 min (dry material) | Maximum yield with dry material | 90 min (wet material) |

| Citrus peel/water ratio | 1:10 (g/mL) | Optimal solvent penetration | 41.06 mL/g (alternative study) |

| Solvent composition | Methanol:DMSO (1:1) | Highest recovery of target analytes | Ethanol-water systems |

| pH adjustment | pH 7 with Ca(OH)2 | Precipitation optimization | pH 2-3 with sulfuric acid |

| Purification method | Macroporous resin chromatography | 11.83-fold purity increase | High-speed counter-current chromatography |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 86 of 95 companies (only ~ 9.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

ATC Code

C05 - Vasoprotectives

C05C - Capillary stabilizing agents

C05CA - Bioflavonoids

C05CA03 - Diosmin

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Pharmacokinetic data show absence of urinary elimination for diosmin and its aglycone diosmetin. Minor metabolites are found to be eliminated in the urine as glucuronic acid conjugates.

A pharmacokinetic study of 5 adults revealed a volume of distribution of 62.1±7.9 L.

Metabolism Metabolites

Wikipedia

N-Acetylneuraminic_acid

Biological Half Life

Use Classification

Dates

2: Neerati P, Bedada SK. Effect of diosmin on the intestinal absorption and pharmacokinetics of fexofenadine in rats. Pharmacol Rep. 2015 Apr;67(2):339-44. doi: 10.1016/j.pharep.2014.09.010. PubMed PMID: 25712660.

3: Russo R, Mancinelli A, Ciccone M, Terruzzi F, Pisano C, Severino L. Pharmacokinetic Profile of µSMIN Plus™, a new Micronized Diosmin Formulation, after Oral Administration in Rats. Nat Prod Commun. 2015 Sep;10(9):1569-72. PubMed PMID: 26594761.

4: Vrbata P, Berka P, Stránská D, Doležal P, Lázníček M. Electrospinning of diosmin from aqueous solutions for improved dissolution and oral absorption. Int J Pharm. 2014 Oct 1;473(1-2):407-13. doi: 10.1016/j.ijpharm.2014.07.017. PubMed PMID: 25066074.

5: Senthamizhselvan O, Manivannan J, Silambarasan T, Raja B. Diosmin pretreatment improves cardiac function and suppresses oxidative stress in rat heart after ischemia/reperfusion. Eur J Pharmacol. 2014 Aug 5;736:131-7. doi: 10.1016/j.ejphar.2014.04.026. PubMed PMID: 24769512.

6: Lewinska A, Siwak J, Rzeszutek I, Wnuk M. Diosmin induces genotoxicity and apoptosis in DU145 prostate cancer cell line. Toxicol In Vitro. 2015 Apr;29(3):417-25. doi: 10.1016/j.tiv.2014.12.005. PubMed PMID: 25499067.

7: Barreca D, Laganà G, Bruno G, Magazù S, Bellocco E. Diosmin binding to human serum albumin and its preventive action against degradation due to oxidative injuries. Biochimie. 2013 Nov;95(11):2042-9. doi: 10.1016/j.biochi.2013.07.014. PubMed PMID: 23886889.

8: Queenthy SS, John B. Diosmin exhibits anti-hyperlipidemic effects in isoproterenol induced myocardial infarcted rats. Eur J Pharmacol. 2013 Oct 15;718(1-3):213-8. doi: 10.1016/j.ejphar.2013.08.031. PubMed PMID: 24036254.

9: Hnátek L. [Therapeutic potential of micronized purified flavonoid fraction (MPFF) of diosmin and hesperidin in treatment chronic venous disorder]. Vnitr Lek. 2015 Sep;61(9):807-14. Review. Czech. PubMed PMID: 26465280.

10: Jain D, Bansal MK, Dalvi R, Upganlawar A, Somani R. Protective effect of diosmin against diabetic neuropathy in experimental rats. J Integr Med. 2014 Jan;12(1):35-41. doi: 10.1016/S2095-4964(14)60001-7. PubMed PMID: 24461593.

11: Milano G, Leone S, Fucile C, Zuccoli ML, Stimamiglio A, Martelli A, Mattioli F. Uncommon serum creatine phosphokinase and lactic dehydrogenase increase during diosmin therapy: two case reports. J Med Case Rep. 2014 Jun 16;8:194. doi: 10.1186/1752-1947-8-194. PubMed PMID: 24934505; PubMed Central PMCID: PMC4070635.

12: Tong N, Zhang Z, Zhang W, Qiu Y, Gong Y, Yin L, Qiu Q, Wu X. Diosmin alleviates retinal edema by protecting the blood-retinal barrier and reducing retinal vascular permeability during ischemia/reperfusion injury. PLoS One. 2013 Apr 24;8(4):e61794. doi: 10.1371/journal.pone.0061794. PubMed PMID: 23637907; PubMed Central PMCID: PMC3634841.

13: Bogucka-Kocka A, Woźniak M, Feldo M, Kockic J, Szewczyk K. Diosmin--isolation techniques, determination in plant material and pharmaceutical formulations, and clinical use. Nat Prod Commun. 2013 Apr;8(4):545-50. Review. PubMed PMID: 23738475.

14: Tahir M, Rehman MU, Lateef A, Khan R, Khan AQ, Qamar W, Ali F, O'Hamiza O, Sultana S. Diosmin protects against ethanol-induced hepatic injury via alleviation of inflammation and regulation of TNF-α and NF-κB activation. Alcohol. 2013 Mar;47(2):131-9. doi: 10.1016/j.alcohol.2012.12.010. PubMed PMID: 23419394.

15: Tong N, Zhang Z, Gong Y, Yin L, Wu X. Diosmin protects rat retina from ischemia/reperfusion injury. J Ocul Pharmacol Ther. 2012 Oct;28(5):459-66. PubMed PMID: 22509733; PubMed Central PMCID: PMC3459007.

16: Freag MS, Elnaggar YS, Abdallah OY. Development of novel polymer-stabilized diosmin nanosuspensions: in vitro appraisal and ex vivo permeation. Int J Pharm. 2013 Sep 15;454(1):462-71. doi: 10.1016/j.ijpharm.2013.06.039. PubMed PMID: 23830765.

17: Dung TD, Day CH, Binh TV, Lin CH, Hsu HH, Su CC, Lin YM, Tsai FJ, Kuo WW, Chen LM, Huang CY. PP2A mediates diosmin p53 activation to block HA22T cell proliferation and tumor growth in xenografted nude mice through PI3K-Akt-MDM2 signaling suppression. Food Chem Toxicol. 2012 May;50(5):1802-10. doi: 10.1016/j.fct.2012.01.021. PubMed PMID: 22289577.

18: Tahir M, Rehman MU, Lateef A, Khan AQ, Khan R, Qamar W, O'Hamiza O, Ali F, Hasan SK, Sultana S. Diosmin abrogates chemically induced hepatocarcinogenesis via alleviation of oxidative stress, hyperproliferative and inflammatory markers in murine model. Toxicol Lett. 2013 Jul 18;220(3):205-18. doi: 10.1016/j.toxlet.2013.04.004. PubMed PMID: 23665045.

19: Dholakiya SL, Benzeroual KE. Protective effect of diosmin on LPS-induced apoptosis in PC12 cells and inhibition of TNF-α expression. Toxicol In Vitro. 2011 Aug;25(5):1039-44. doi: 10.1016/j.tiv.2011.04.003. PubMed PMID: 21477647.

20: Giannini I, Amato A, Basso L, Tricomi N, Marranci M, Pecorella G, Tafuri S, Pennisi D, Altomare DF. Flavonoids mixture (diosmin, troxerutin, hesperidin) in the treatment of acute hemorrhoidal disease: a prospective, randomized, triple-blind, controlled trial. Tech Coloproctol. 2015 Jun;19(6):339-45. doi: 10.1007/s10151-015-1302-9. Erratum in: Tech Coloproctol. 2015 Oct;19(10):665-6. PubMed PMID: 25893991.